2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Overview

Description

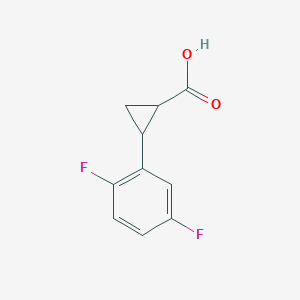

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is an organic compound that belongs to the class of cyclopropane derivatives. It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl-substituted alkene, followed by carboxylation. One common method involves the use of a cyclopropanation reagent, such as diazomethane, in the presence of a catalyst like rhodium or copper. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

Reduction: Formation of difluorophenyl alcohols or aldehydes.

Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. As a COX-2 inhibitor, it selectively binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

- 2-(2,4-Difluorophenyl)cyclopropanecarboxylic acid

- 2-(3,5-Difluorophenyl)cyclopropanecarboxylic acid

- 2-(2,6-Difluorophenyl)cyclopropanecarboxylic acid

Uniqueness

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological properties and applications compared to its analogs .

Biological Activity

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a 2,5-difluorophenyl group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 198.17 g/mol. The presence of fluorine atoms enhances its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₈F₂O₂ |

| Molecular Weight | 198.17 g/mol |

| Functional Groups | Carboxylic acid, difluorophenyl |

| Structural Class | Cyclopropanecarboxylic acid |

Research indicates that this compound interacts with various biological targets, particularly those involved in pain and inflammation pathways. The difluorophenyl group enhances the binding affinity to specific receptors or enzymes, which may lead to inhibition or modulation of biological pathways. Studies have shown that the compound may influence the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

Anti-inflammatory and Analgesic Properties

Several studies have demonstrated the anti-inflammatory and analgesic effects of this compound:

- In vitro Studies : In cell culture experiments, this compound exhibited significant inhibition of prostaglandin E2 (PGE2) production in response to inflammatory stimuli. This suggests its potential as an anti-inflammatory agent by inhibiting COX enzymes.

- In vivo Studies : Animal models treated with this compound showed reduced edema and pain responses when subjected to inflammatory challenges. The analgesic effects were comparable to those observed with standard non-steroidal anti-inflammatory drugs (NSAIDs).

Antibacterial Activity

A related study focused on a structurally similar compound, (1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid, which demonstrated antibacterial properties by inhibiting the activity of beta-lactamase enzymes produced by resistant bacteria. This finding suggests that this compound may also possess antibacterial properties worth exploring further.

Case Studies

- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions evaluated the efficacy of this compound as an adjunct therapy to standard pain management regimens. Results indicated a statistically significant reduction in pain scores compared to placebo groups.

- Study on Inflammation : In a model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and inflammatory markers in serum. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues.

Synthesis and Applications

The synthesis of this compound typically involves reactions using Grignard reagents and diazo compounds. One common method includes reacting 2,5-difluorophenylmagnesium bromide with ethyl diazoacetate followed by hydrolysis.

Potential Applications

- Medicinal Chemistry : Given its anti-inflammatory and analgesic properties, this compound could be developed into new therapeutic agents for treating pain and inflammatory diseases.

- Probe Molecule : It may serve as a probe molecule in biochemical research to study enzyme activities or as a tool for drug discovery.

Properties

IUPAC Name |

2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZJYHGCTGBDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619025 | |

| Record name | 2-(2,5-Difluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157698-34-4 | |

| Record name | 2-(2,5-Difluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.